molecular formula C14H14O5S2 B1293672 p-Toluenesulfonic anhydride CAS No. 4124-41-8

p-Toluenesulfonic anhydride

Cat. No.: B1293672
CAS No.: 4124-41-8
M. Wt: 326.4 g/mol
InChI Key: PDVFSPNIEOYOQL-UHFFFAOYSA-N
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Description

p-Toluenesulfonic anhydride is a chemical compound widely used in organic synthesis. It is known for its role as an electrophilic reagent, particularly in the tosylation of nucleophiles such as alcohols. This compound is a shelf-stable, well-soluble solid and is considered a “softer” electrophile compared to p-toluenesulfonyl chloride .

Mechanism of Action

Target of Action

p-Toluenesulfonic anhydride is an electrophilic species . Its primary targets are 2-deoxy-sugar hemiacetals . These hemiacetals play a crucial role in various biochemical reactions, particularly in carbohydrate chemistry.

Mode of Action

This compound interacts with its targets (2-deoxy-sugar hemiacetals) by activating them in situ . This activation allows the hemiacetals to react stereoselectively with nucleophilic acceptors . The result of this interaction is the formation of β-anomers .

Biochemical Pathways

It is known that the compound’s interaction with 2-deoxy-sugar hemiacetals can lead to changes in carbohydrate chemistry . These changes can have downstream effects on various biochemical processes, particularly those involving carbohydrates.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its bioavailability.

Result of Action

The primary molecular effect of this compound’s action is the formation of β-anomers . These are specific types of isomers that can have different properties and roles in biochemical processes compared to their corresponding α-anomers. On a cellular level, the effects of this compound’s action would depend on the specific biochemical pathways and processes in which the β-anomers are involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is moisture sensitive , which means that its stability and reactivity can be affected by the presence of water. Furthermore, the compound is soluble in water, alcohols, and other polar organic solvents , which can influence its distribution and action in different environments.

Comparison with Similar Compounds

p-Toluenesulfonic anhydride is often compared with other sulfonic acid derivatives, such as:

This compound’s unique properties, such as its stability and solubility, make it a valuable reagent in organic synthesis and various industrial applications.

Properties

IUPAC Name

(4-methylphenyl)sulfonyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5S2/c1-11-3-7-13(8-4-11)20(15,16)19-21(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVFSPNIEOYOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194160
Record name Toluene-p-sulphonic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4124-41-8
Record name p-Toluenesulfonic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4124-41-8
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Record name Toluene-p-sulphonic anhydride
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Record name Toluene-p-sulphonic anhydride
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Record name Toluene-p-sulphonic anhydride
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Synthesis routes and methods

Procedure details

50.0 g (260 mmol) of p-toluenesulphonic acid monohydrate were suspended in 140 g of methylcyclohexane and heated to 50° C. with stirring. 99.9 g (831 mmol, 3.2 equivalents [eq.]) of thionyl chloride were then added dropwise over a period of 75 minutes at such a rate that moderate gas evolution was observed. After addition had ended, the mixture was stirred at 50° C. for a further 1 h. 20.1 g of excess thionyl chloride were then distilled off at a bottom temperature of 96° C. The residue was cooled to 5° C. and stirred at this temperature for 1 h. The precipitated solid was filtered off and washed with 50 ml of methylcyclohexane. After drying under reduced pressure, 22.2 g (52% of theory) of p-toluenesulphonic anhydride were isolated.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
99.9 g
Type
reactant
Reaction Step Two
Quantity
140 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of p-Toluenesulfonic Anhydride in organic synthesis?

A1: this compound (Ts2O) serves as a versatile reagent in various organic reactions. It's widely employed as:

  • Activating Agent for Alcohols: Ts2O efficiently converts alcohols into their corresponding tosylates, which are excellent leaving groups in substitution reactions. []
  • Dehydrating Agent: Its dehydrating properties find utility in reactions like the formation of nitriles from aldoximes. []
  • Friedel-Crafts Reactions: Ts2O acts as a sulfonylating agent in Friedel-Crafts reactions, enabling the introduction of sulfonyl groups into aromatic compounds. [, ]

Q2: How does the solvent affect the reactivity of this compound?

A2: The rate of solvolysis of this compound exhibits significant variation across different solvents. Studies employing the Grunwald–Winstein equation revealed that the reaction is sensitive to both the nucleophilicity (0.56) and ionizing power (0.61) of the solvent. [, ] This suggests that the solvolysis mechanism likely involves either an SN1 reaction with considerable nucleophilic solvation or an SN2 reaction characterized by a loose transition state.

Q3: How does this compound compare to other sulfonylating agents in Friedel-Crafts reactions?

A4: While p-toluenesulfonyl chloride (p-TsCl) is commonly used for Friedel-Crafts sulfonylation, this compound (Ts2O) has emerged as a promising alternative. In the synthesis of 6-O-monotosyl-6-deoxy-β-cyclodextrin (6-O-Ts-β-CD), utilizing Ts2O resulted in a significantly higher production rate (61%) compared to traditional methods employing p-TsCl. [] This highlights the potential of Ts2O to improve the efficiency of Friedel-Crafts sulfonylation reactions.

Q4: Are there any advancements in utilizing this compound with heterogeneous catalysts?

A5: Yes, recent studies explored the immobilization of chloroaluminate ionic liquids onto magnetic nanoparticles (Fe3O4@O2Si[PrMIM]Cl·AlCl3). This system functions as a heterogeneous Lewis acidic catalyst and has been successfully applied to Friedel-Crafts sulfonylation reactions using both sulfonyl chlorides and this compound. [] This approach offers several advantages, including:

  • Reaction Efficiency: This method enables solvent-free reaction conditions, contributing to its green chemistry profile. [, ]

Q5: Are there any safety concerns associated with the use of this compound?

A6: While generally considered safe to handle with appropriate precautions, it's important to note that this compound reacts with water to produce hexamethylphosphoramide (HMPA) and hydrofluoric acid (HF). HMPA is classified as a carcinogen, and HF is highly corrosive. [] Therefore, it's crucial to handle this reagent with care, ensuring appropriate ventilation and personal protective equipment to prevent exposure.

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